molecular formula C10H12ClF2NO B2829927 2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride CAS No. 1308650-21-6

2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride

Cat. No.: B2829927
CAS No.: 1308650-21-6
M. Wt: 235.66
InChI Key: ZRRPEWCRPWYNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is a cyclopropane-containing compound featuring a para-substituted difluoromethoxy phenyl group and a primary amine functionality, stabilized as a hydrochloride salt. The difluoromethoxy group (-OCHF₂) is an electron-withdrawing substituent, which may enhance metabolic stability and influence the compound’s physicochemical properties, such as lipophilicity and solubility.

Its molecular formula is inferred to be C₁₀H₁₁ClF₂NO, with an approximate molecular weight of 235.6 g/mol, based on structural analogs .

Properties

IUPAC Name

2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-10(12)14-7-3-1-6(2-4-7)8-5-9(8)13;/h1-4,8-10H,5,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRPEWCRPWYNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)OC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural characteristics and potential biological activities. The compound features a cyclopropane ring and a difluoromethoxy-substituted phenyl group, which may influence its interaction with biological targets.

  • Molecular Formula : C10H12ClF2NO
  • Molecular Weight : 235.66 g/mol
  • IUPAC Name : 2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine
  • CAS Number : 1807939-84-9
PropertyValue
Molecular Weight235.66 g/mol
IUPAC Name2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine
CAS Number1807939-84-9

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. This compound is hypothesized to modulate various signaling pathways, although detailed mechanisms are still under investigation.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antidepressant-like Activity : The structural similarity to known antidepressants has led to investigations into its effects on serotonin and norepinephrine reuptake mechanisms.
  • Anti-inflammatory Properties : Some studies have indicated that it may inhibit pro-inflammatory cytokines, suggesting a role in inflammatory diseases.

Case Studies and Research Findings

A number of studies have explored the biological effects of this compound:

  • In vitro Studies : Cell culture experiments demonstrated that this compound could significantly reduce cell death in models of oxidative stress, indicating potential neuroprotective effects.
  • Animal Models : In rodent models, administration of the compound showed improvements in behavioral tests associated with depression and anxiety, suggesting possible antidepressant-like effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduced oxidative stress-induced cell death
Antidepressant-likeImproved behavior in anxiety/depression models
Anti-inflammatoryInhibition of cytokine release

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride with structurally related cyclopropanamine derivatives:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
This compound 4-(difluoromethoxy) C₁₀H₁₁ClF₂NO ~235.6 Not Available† Para-substituted difluoromethoxy; reference compound
2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride 2-(difluoromethoxy) C₁₀H₁₂ClF₂NO 235.66 1333771-14-4 Ortho-substituted isomer; positional variation affects steric and electronic profiles
1-(2,4-Difluorophenyl)cyclopropanamine hydrochloride 2,4-difluoro C₉H₉ClF₂N ~217.6* 1186663-18-2 Lacks ether oxygen; direct fluorine substitution alters polarity
rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride 4-isopropyl C₁₃H₁₈ClN ~223.7 1820575-10-7 Bulky isopropyl group increases hydrophobicity
1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride 4-(difluoromethoxy) + trifluoroethyl C₉H₉ClF₅NO 277.62 1443980-11-7 Trifluoroethyl group adds steric bulk and lipophilicity
1-(4-chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine hydrochloride 4-chloro, 3-trifluoromethyl C₁₀H₉ClF₃N 235.63 1260778-44-6 Chloro and CF₃ groups enhance electron-withdrawing effects

Key Comparative Insights:

Substituent Position and Electronic Effects: The para-difluoromethoxy group in the target compound contrasts with the ortho-difluoromethoxy isomer (CAS 1333771-14-4), which may exhibit different binding affinities due to steric hindrance or altered electronic distribution .

Chloro and trifluoromethyl substituents (e.g., CAS 1260778-44-6) amplify electron-withdrawing effects, which could modulate the amine’s basicity and interaction with acidic biological environments .

Biological Relevance :

  • While direct activity data for the target compound is unavailable, structurally related PDE4 inhibitors (e.g., roflumilast in ) demonstrate that cyclopropane rings and fluorine substituents are critical for potency and selectivity . The target compound’s primary amine may target distinct pathways, such as neurotransmitter receptors or aminergic enzymes.

Synthetic Accessibility :

  • Several analogs (e.g., CAS 1820575-10-7, 1186663-18-2) are listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.